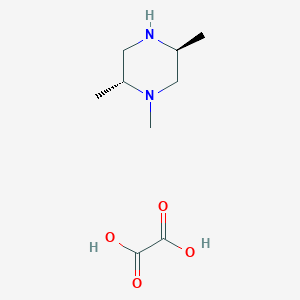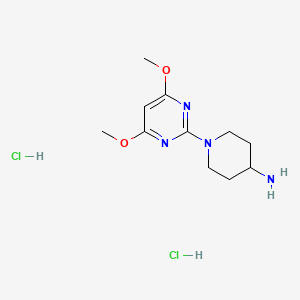![molecular formula C9H9NOS B1473439 [5-(Thiophen-3-yl)furan-2-yl]methanamine CAS No. 1694054-85-7](/img/structure/B1473439.png)
[5-(Thiophen-3-yl)furan-2-yl]methanamine
Descripción general
Descripción
5-(Thiophen-3-yl)furan-2-yl]methanamine, also known as 5-TFMA, is an organic compound that has been widely studied in recent years due to its potential applications in a variety of scientific fields. It is a derivative of the thiophene ring, which is a five-membered aromatic ring system containing one sulfur atom. 5-TFMA has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
[5-(Thiophen-3-yl)furan-2-yl]methanamine has been studied for its potential applications in a variety of scientific fields, including organic chemistry, materials science, and biochemistry. In organic chemistry, this compound has been used as a building block for the synthesis of other compounds, such as polythiophenes and polythiophene derivatives. In materials science, this compound has been used as a precursor for the synthesis of semiconducting polymers, which have potential applications in organic electronics. In biochemistry, this compound has been studied for its potential applications in drug delivery, as it has been shown to be able to penetrate cell membranes.
Mecanismo De Acción
The mechanism of action of [5-(Thiophen-3-yl)furan-2-yl]methanamine is not fully understood. However, it is thought to act by binding to certain proteins and enzymes in the cell, which can then lead to changes in the cell's physiology. For example, this compound has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. By binding to COX-2, this compound can inhibit its activity, which can lead to anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects in cell culture and animal models. In addition, this compound has been shown to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress and apoptosis. Finally, this compound has been shown to have anti-viral activity, as it has been shown to inhibit the replication of the human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[5-(Thiophen-3-yl)furan-2-yl]methanamine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a relatively stable compound, which makes it suitable for use in long-term experiments. On the other hand, there are some limitations to the use of this compound in laboratory experiments. For example, it is a relatively low-potency compound, which means that it may require higher concentrations in order to achieve the desired effect. In addition, it is not soluble in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several potential future directions for research on [5-(Thiophen-3-yl)furan-2-yl]methanamine. For example, more research is needed to better understand the mechanism of action of this compound and its effects on cellular physiology. In addition, more research is needed to determine the optimal concentrations and formulations of this compound for use in laboratory experiments. Finally, more research is needed to explore the potential applications of this compound in medicine, such as its potential use as an anti-inflammatory, antioxidant, anti-cancer, and anti-viral agent.
Propiedades
IUPAC Name |
(5-thiophen-3-ylfuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c10-5-8-1-2-9(11-8)7-3-4-12-6-7/h1-4,6H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGQVVGZOGANPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1473356.png)
![Methyl 3-([2-(piperidin-2-YL)ethyl]sulfanyl)propanoate hydrochloride](/img/structure/B1473358.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid](/img/structure/B1473364.png)

![4-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473367.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-furamide hydrochloride](/img/structure/B1473371.png)
![1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473373.png)

![3-[(4-Fluorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1473376.png)

![{[1-(2,3,4-trifluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473379.png)